molecular formula C11H12ClN5O2 B251274 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide

2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide

Cat. No.: B251274
M. Wt: 281.7 g/mol
InChI Key: UJRALRGMSWQUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as CETSA (Cellular Thermal Shift Assay) compound, is a small molecule drug used for the identification and validation of target engagement in cells and tissues. This compound is widely used in biochemical and physiological research to study the mechanism of action of drugs and their effects on cells and tissues.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide involves the binding of the compound to the target protein in cells and tissues. The binding of the compound to the target protein results in a shift in the thermal stability of the protein, which can be measured using this compound assays. This shift in thermal stability can be used to determine the binding affinity and selectivity of the compound for its target protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target protein that the compound binds to. The compound can modulate the activity of the target protein and affect downstream signaling pathways, resulting in a range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments include its high binding affinity and selectivity for target proteins, its ability to identify and validate target engagement of small molecule drugs, and its compatibility with a range of biochemical and physiological assays.
The limitations of using this compound in lab experiments include its potential toxicity to cells and tissues, its limited solubility in aqueous solutions, and its requirement for specialized equipment and expertise for this compound assays.

Future Directions

There are several potential future directions for the use of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in scientific research. These include the development of new this compound assays for the identification and validation of target engagement of small molecule drugs, the optimization of the synthesis method for higher yields and purity of the compound, and the exploration of new target proteins for the compound to bind to. Additionally, the use of this compound in drug discovery and development could lead to the identification of new therapeutic targets and the development of more effective drugs for the treatment of diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide involves a multi-step process that includes the reaction of 4-chlorophenol with 2-ethyl-2H-tetrazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with acetic anhydride to form the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is widely used in scientific research to study the mechanism of action of drugs and their effects on cells and tissues. This compound is used in this compound assays to identify and validate target engagement of small molecule drugs in cells and tissues. This compound is a powerful tool that can be used to determine the binding affinity and selectivity of drugs for their targets in cells and tissues.

Properties

Molecular Formula

C11H12ClN5O2

Molecular Weight

281.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-ethyltetrazol-5-yl)acetamide

InChI

InChI=1S/C11H12ClN5O2/c1-2-17-15-11(14-16-17)13-10(18)7-19-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,15,18)

InChI Key

UJRALRGMSWQUBG-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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